5-Chloro-3-cyanopyridine-2-carboxylic acid
Overview
Description
5-Chloro-3-cyanopyridine-2-carboxylic acid, also known as 5-CNPCA, is a versatile organic compound with a wide range of applications in the fields of chemistry, biochemistry, and pharmaceuticals. It is an important intermediate for the synthesis of many compounds and has been extensively studied for its potential applications in drug discovery and development.
Scientific Research Applications
Molecular Synthesis and Characterization
5-Chloro-3-cyanopyridine-2-carboxylic acid serves as a precursor or intermediate in the synthesis of various chemical compounds. The title compound, 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, is synthesized using a related cyano-pyridine compound, indicating the significance of such structures in molecular synthesis. Spectroscopic characterization, including FT-IR, 1H NMR, and 13C NMR spectroscopy, and crystal structure analyses via X-ray diffraction, are essential techniques used to confirm the structures of these synthesized compounds (Anuradha et al., 2014).
Chemical Structure and Properties
The structural properties and molecular interactions of compounds related to 5-chloro-3-cyanopyridine-2-carboxylic acid are of interest in scientific research. For example, the compound 2-amino-5-carboxypyridinium chloride, related to the chemical structure , exhibits extensive hydrogen bonding, contributing to its molecular packing and physical properties (Giantsidis & Turnbull, 2000).
Biologically Active Compound Synthesis
Compounds synthesized from or related to 5-chloro-3-cyanopyridine-2-carboxylic acid are also used in the development of biologically active compounds. For instance, chloro-2-oxo-butyric acid ethyl ester, an intermediate in the synthesis of thiazole carboxylic acids, is synthesized from commercially available compounds through methods involving nucleophilic substitution (Yuanbiao et al., 2016).
Crystallography and Solid-State Chemistry
Research into the crystallography of compounds containing elements of 5-chloro-3-cyanopyridine-2-carboxylic acid reveals insights into molecular arrangements and interactions. Co-crystallizations of substituted salicylic acids with aminopyridine yield complex solid forms, indicating the potential for diverse molecular interactions and arrangements (Montis & Hursthouse, 2012).
Biological and Toxic Metal Ion Interaction Studies
Studies on the binary complexes formed with biological and toxic metal ions, such as Co(II), Cu(II), Cd(II), and Pb(II), provide valuable insights into the binding ability of carboxylic acid derivatives. Such research has implications for understanding the mechanisms of metal ion toxicity and interactions in biological systems (Saladini et al., 2002).
properties
IUPAC Name |
5-chloro-3-cyanopyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN2O2/c8-5-1-4(2-9)6(7(11)12)10-3-5/h1,3H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIQQYYHLOMZXKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C#N)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-cyanopyridine-2-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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